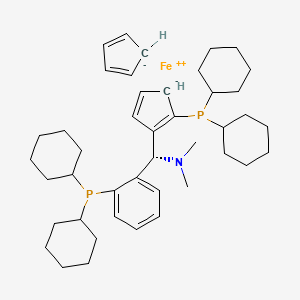
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron in the +2 oxidation state, coordinated with cyclopentadienyl and phosphanyl ligands, which are known for their stability and versatility in catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including:
Ligand Preparation: Synthesis of cyclopentadienyl and phosphanyl ligands.
Metal-Ligand Coordination: Reacting iron(II) salts with the prepared ligands under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds are less common due to their specialized applications. large-scale synthesis would involve similar steps with optimization for yield and purity, possibly using automated synthesis equipment.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: THF, DCM, toluene.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(0) species.
科学的研究の応用
Chemistry
Catalysis: Used as catalysts in various organic reactions, including hydrogenation and polymerization.
Material Science: Components in the synthesis of advanced materials with specific electronic or magnetic properties.
Biology and Medicine
Drug Development: Potential use in the design of metal-based drugs or as probes in biological systems.
Industry
Chemical Synthesis: Employed in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action involves the coordination of the iron center with the ligands, which can facilitate various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
類似化合物との比較
Similar Compounds
Ferrocene: Another iron-cyclopentadienyl complex, but simpler in structure.
Iron(II) bis(diphenylphosphino)ethane: Similar phosphanyl ligands but different coordination environment.
Uniqueness
This compound’s uniqueness lies in its specific ligand arrangement, which can impart distinct reactivity and stability compared to other iron complexes.
生物活性
The compound cyclopenta-1,3-diene; (1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine; iron(2+) is a complex organometallic compound that combines the structural features of cyclopentadiene and various phosphanyl groups with iron as a central metal. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be broken down into its key components:
- Cyclopenta-1,3-diene : A highly reactive diene known for its participation in Diels–Alder reactions.
- Phosphanyl groups : These enhance the stability and reactivity of the compound.
- Iron(2+) : Acts as a central atom that can facilitate various biochemical interactions.
The molecular formula is complex, reflecting the intricate structure of the compound, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Cyclopentadiene Derivatives : Cyclopentadiene is generated from dicyclopentadiene through thermal cracking.
- Formation of Phosphanyl Ligands : Dicyclohexylphosphine is reacted with appropriate electrophiles to form the phosphanyl groups.
- Complexation with Iron : The final step involves coordinating the phosphanyl derivatives with iron(II) to form the desired organometallic complex.
The biological activity of this compound is primarily attributed to:
- Reactivity with Biological Molecules : The cyclopentadiene moiety can undergo Diels–Alder reactions with various biological substrates, potentially leading to modifications in biomolecules such as proteins and nucleic acids.
- Metal Ion Coordination : The iron(2+) center can interact with biological systems, influencing enzymatic activities and electron transfer processes.
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Diels–Alder Reactions in Drug Design :
-
Antioxidant Properties :
- Organometallic complexes have been shown to exhibit antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃FeN₂P₂ |
| Molecular Weight | 358.35 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| Reactivity | High (Diels–Alder reactions) |
特性
CAS番号 |
494227-38-2 |
|---|---|
分子式 |
C43H73FeNP2 |
分子量 |
721.8 g/mol |
IUPAC名 |
cyclopentane;(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C38H63NP2.C5H10.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-16,26,28,30-33,35,37-38H,3-14,17-25,27,29H2,1-2H3;1-5H2;/t35?,37?,38-;;/m1../s1 |
InChIキー |
GQDMYYKIXBWWGW-UJGURTASSA-N |
異性体SMILES |
CN(C)[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
正規SMILES |
CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















